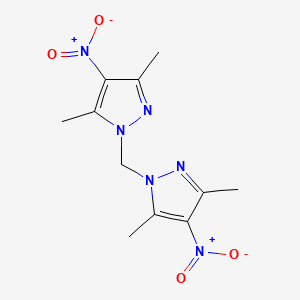
1,1'-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Vorbereitungsmethoden
The synthesis of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with formaldehyde under acidic conditions. This reaction forms the methylene bridge linking the two pyrazole rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The nitro groups can participate in electron transfer processes, while the pyrazole rings can engage in π-π stacking interactions with aromatic systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) include:
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
1,1’-Methanediylbis(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine): Another bis-pyrazole compound with different substituents.
1,1’-Ethane-1,2-diylbis(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine): A structurally similar compound with an ethane bridge instead of a methylene bridge
These compounds share structural similarities but differ in their substituents and bridging groups, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
113560-63-7 |
|---|---|
Molekularformel |
C11H14N6O4 |
Molekulargewicht |
294.27 g/mol |
IUPAC-Name |
1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C11H14N6O4/c1-6-10(16(18)19)8(3)14(12-6)5-15-9(4)11(17(20)21)7(2)13-15/h5H2,1-4H3 |
InChI-Schlüssel |
NLPWKWKKRUNSTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
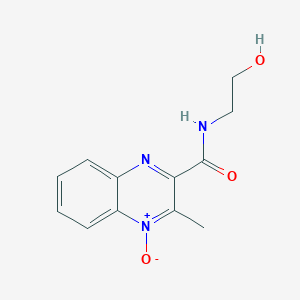
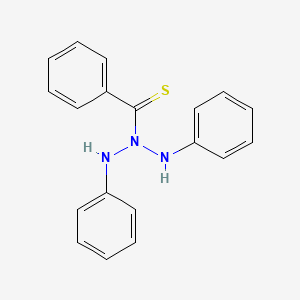
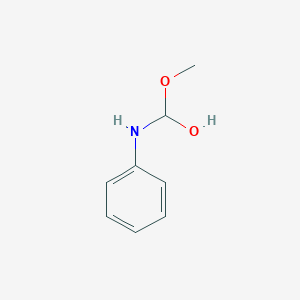
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)


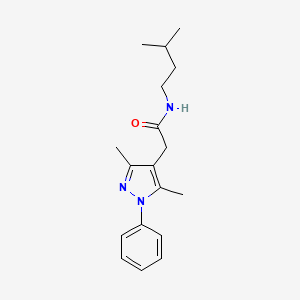
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)

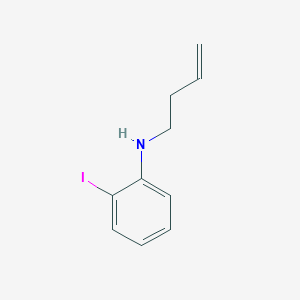
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
